2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2-(1-propan-2-ylpyrrolidin-3-yl)ethanamine |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-6-4-9(7-11)3-5-10/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
FTYCOOVNLZVYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthesis via α-Alkylation of Esters and Subsequent Cyclization
A recent and efficient method for the synthesis of 3-substituted pyrrolidines, including derivatives akin to 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine, involves the following key steps:
α-Alkylation of esters : Starting from readily available methyl esters, α-alkylation is performed using azidoalkyl trifluoromethanesulfonates as alkylating agents. Specifically, 2-azidopropyl trifluoromethanesulfonate is used to introduce the azidopropyl moiety at the α-position of the ester.
Reduction of azide to amine : The azide group is reduced to the corresponding amine. This can be achieved via catalytic hydrogenation using palladium on carbon, either in batch or continuous flow conditions. The flow hydrogenation method offers advantages such as safer hydrogen generation via water electrolysis and catalyst reusability.
Ring closure (lactam formation) : Upon azide reduction, the amine undergoes intramolecular cyclization to form the pyrrolidin-2-one (a γ-lactam). Subsequent reduction of the lactam can yield the pyrrolidine ring.
N-alkylation : The isopropyl group can be introduced on the nitrogen via alkylation using appropriate alkylating agents such as isopropyl halides under basic conditions.
This strategy was demonstrated by Brunotte et al. (2024), who synthesized 3-substituted pyrrolidin-2-ones starting from methyl esters and 2-azidopropyl trifluoromethanesulfonate, followed by azide reduction and ring closure without additional additives. The method allows for good yields (up to 78%) and tolerates various functional groups.
Stepwise Synthetic Scheme
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | α-Alkylation of methyl ester with 2-azidopropyl trifluoromethanesulfonate | Lithium hexamethyldisilazide (LHMDS), THF, −78 °C, inert atmosphere | Formation of α-azido ester intermediate |
| 2 | Reduction of azide to amine | Pd/C catalyst, H2 gas; batch or flow hydrogenation (H-Cube® Mini Plus) | Conversion of azide to primary amine |
| 3 | Intramolecular cyclization (lactam formation) | Heating in MeOH, no additives required | Formation of pyrrolidin-2-one ring |
| 4 | Reduction of lactam to pyrrolidine (if needed) | Borane-dimethyl sulfide complex, THF, 0–60 °C | Formation of pyrrolidine ring |
| 5 | N-Alkylation with isopropyl halide | Base (e.g., NaH), isopropyl bromide or chloride | Introduction of isopropyl group at nitrogen |
Advantages of the Method
- Use of stable and easily handled azidoalkyl triflates as alkylating agents.
- Flow hydrogenation allows safer, more efficient azide reduction.
- Ring closure proceeds cleanly without additives.
- The method is scalable and applicable to a variety of substrates.
- Avoids the use of hazardous reagents like triphenylphosphine used in Staudinger reductions.
Experimental Data Summary
| Parameter | Result |
|---|---|
| α-Alkylation yield | Near quantitative conversion by GC/MS; isolated yields moderate due to purification losses |
| Azide reduction yield | Quantitative conversion in batch and flow hydrogenation |
| Lactam formation yield | Up to 78% over three steps for analogous substrates |
| Stability of alkylating agents | Stable for months at −25 °C without purification |
| Catalyst reusability | Pd/C cartridge reused multiple times without activity loss |
Chemical Reactions Analysis
Types of Reactions
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of pyrrolidine derivatives on biological systems.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares 2-[1-(propan-2-yl)pyrrolidin-3-yl]ethan-1-amine with structurally related ethan-1-amine derivatives:
Key Differences and Implications
In contrast, pyrazole () and oxadiazole () cores introduce aromaticity and planarity, which may enhance π-π stacking in drug-receptor interactions . Benzodiazole derivatives () are common in kinase inhibitors due to their ability to mimic purine structures, suggesting the target compound could be modified for similar applications .
Substituent Effects: The propan-2-yl group in the target compound and provides steric bulk, which may influence metabolic stability and selectivity. For example, in , this group contributes to the compound’s liquid state, likely due to reduced crystallinity .
Physicochemical Properties :
- The liquid state of the pyrazole derivative () contrasts with the likely solid state of the target compound, reflecting differences in intermolecular forces.
- Collision cross-section (CCS) data for (132.8 Ų) suggests compact gas-phase ion structures, useful for mass spectrometry-based identification .
Biological Activity
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities due to its unique structural characteristics. This compound features a pyrrolidine ring with an isopropyl substitution, which influences its interaction with various biological targets, potentially leading to therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine is , and it has a molecular weight of approximately 156.27 g/mol. It typically appears as a white to off-white crystalline solid and is soluble in both water and ethanol, making it suitable for diverse applications in laboratory and industrial settings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrrolidine ring facilitates binding to enantioselective proteins, which can modulate their activity and influence various biochemical pathways. This interaction may lead to significant therapeutic effects, particularly in drug discovery and development.
Antimicrobial Activity
Research has shown that certain pyrrolidine derivatives possess antimicrobial properties. For instance, studies evaluating various pyrrolidine-based compounds have demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity .
Structure–Activity Relationships (SAR)
A study focusing on structure–activity relationships revealed that modifications in the pyrrolidine structure can lead to variations in biological activity. The introduction of specific functional groups can enhance or diminish the compound's efficacy against targeted biological pathways .
Synthesis Methods
The synthesis of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine can be achieved through several methods, including:
- Substitution Reactions : Starting with 2-acetone pyrrolidine, substitution reactions can yield the target compound.
- Reduction Reactions : Utilizing lithium aluminum hydride for reduction processes.
- Oxidation Processes : Employing potassium permanganate as an oxidizing agent.
These synthetic routes highlight the versatility of this compound in chemical research and potential applications in pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
